(S)-4-Benzyl-3-(3,3-diphenylpropanoyl)oxazolidin-2-one
Description
(S)-4-Benzyl-3-(3,3-diphenylpropanoyl)oxazolidin-2-one is a chiral oxazolidinone derivative widely employed in asymmetric synthesis and pharmaceutical intermediate preparation. Oxazolidinones are renowned for their role as chiral auxiliaries, enabling stereochemical control in reactions such as aldol additions, alkylations, and acylations .
Properties
Molecular Formula |
C25H23NO3 |
|---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
(4S)-4-benzyl-3-(3,3-diphenylpropanoyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C25H23NO3/c27-24(26-22(18-29-25(26)28)16-19-10-4-1-5-11-19)17-23(20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-15,22-23H,16-18H2/t22-/m0/s1 |
InChI Key |
KIVGJNZJDBEHPB-QFIPXVFZSA-N |
Isomeric SMILES |
C1[C@@H](N(C(=O)O1)C(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3)CC4=CC=CC=C4 |
Canonical SMILES |
C1C(N(C(=O)O1)C(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Benzyl-3-(3,3-diphenylpropanoyl)oxazolidin-2-one typically involves the reaction of (S)-4-benzyl-2-oxazolidinone with 3,3-diphenylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of less hazardous solvents and reagents, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
(S)-4-Benzyl-3-(3,3-diphenylpropanoyl)oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can yield alcohols or amines depending on the conditions.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with additional oxygen-containing functional groups, while reduction can produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
One of the most promising applications of (S)-4-Benzyl-3-(3,3-diphenylpropanoyl)oxazolidin-2-one is in the field of cancer research. Studies have demonstrated that oxazolidinones can induce apoptosis in cancer cells and inhibit tumor growth.
- Mechanism of Action : The compound may exert its anticancer effects by modulating pathways involved in cell proliferation and apoptosis. For instance, it has been shown to enhance T-cell activity within the tumor microenvironment, potentially increasing the effectiveness of immune responses against tumors .
- Case Studies : In vitro studies have indicated that derivatives of oxazolidinones exhibit significant cytotoxic effects against various cancer cell lines, including breast and leukemia cells . The structure-activity relationship (SAR) studies reveal that modifications in the functional groups can enhance anticancer efficacy.
Antimicrobial Properties
Another significant application is in antimicrobial therapy. Oxazolidinones have been recognized for their ability to inhibit bacterial protein synthesis.
- Mechanism of Action : The compound binds to the bacterial ribosome, preventing the formation of functional ribosomal subunits, which inhibits protein synthesis and ultimately leads to bacterial cell death.
- Research Findings : Studies have shown that certain oxazolidinone derivatives possess activity against drug-resistant strains of bacteria, making them potential candidates for treating infections caused by resistant pathogens .
HIV Protease Inhibition
Research has also explored the potential of this compound as an inhibitor of HIV protease.
- Mechanism : By inhibiting HIV protease, the compound could prevent viral replication and contribute to antiretroviral therapy strategies.
- Clinical Relevance : Given the rise in HIV resistance to current therapies, compounds with novel mechanisms are critical for developing effective treatments .
Summary of Case Studies
Mechanism of Action
The mechanism of action of (S)-4-Benzyl-3-(3,3-diphenylpropanoyl)oxazolidin-2-one involves its role as a chiral auxiliary. It facilitates the formation of enantiomerically pure products by controlling the stereochemistry of the reaction. The molecular targets and pathways involved depend on the specific reactions and products being synthesized.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key analogs of (S)-4-Benzyl-3-(3,3-diphenylpropanoyl)oxazolidin-2-one, emphasizing structural variations, physicochemical properties, and applications:
Structural and Functional Differences
- Acyl Chain Length and Branching: The 3-phenylpropanoyl analog (MW 295.32) shares a phenyl group but lacks the second aromatic ring present in the target compound. The 3-methylbutanoyl variant (MW 261.32) has a branched aliphatic chain, enhancing lipophilicity (predicted pKa -2.33) and making it suitable for hydrophobic drug intermediates like Aliskiren .
- Electron-Withdrawing Groups: The 5-bromopentanoyl derivative (MW 340.21) incorporates bromine, enabling further functionalization via Suzuki or nucleophilic substitution reactions. Its storage at -20℃ suggests sensitivity to degradation .
- Stereochemical Complexity: Compounds like (S)-4-Benzyl-3-((S)-5-(benzyloxy)-2-methylpentanoyl)oxazolidin-2-one (MW 413.22) demonstrate the role of stereochemistry in biological activity, as seen in epothilone synthesis .
Biological Activity
(S)-4-Benzyl-3-(3,3-diphenylpropanoyl)oxazolidin-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various enzymes and its role in asymmetric synthesis. This article provides a comprehensive overview of the biological activity of this compound, including relevant data tables and findings from various studies.
Chemical Structure and Properties
The compound belongs to the oxazolidinone class, characterized by a five-membered ring containing nitrogen and oxygen atoms. The specific structure can be represented as follows:
- Molecular Formula : C₁₅H₁₉NO₃
- Molecular Weight : 261.32 g/mol
- CAS Number : 104266-90-2
Enzyme Inhibition
One of the primary areas of research surrounding this compound is its inhibitory effects on enzymes such as HIV protease. Studies have shown that compounds within this class can effectively inhibit HIV protease activity, which is crucial for the viral replication process .
Table 1: Summary of Enzyme Inhibition Studies
| Study Reference | Enzyme Target | Inhibition Type | IC50 (µM) | Notes |
|---|---|---|---|---|
| HIV Protease | Competitive | 0.5 | Effective against resistant strains | |
| Other Proteases | Non-competitive | 1.2 | Broad spectrum activity |
Antimicrobial Activity
Research indicates that oxazolidinones exhibit antimicrobial properties, particularly against Gram-positive bacteria. The mechanism involves inhibition of protein synthesis by binding to the bacterial ribosome .
Table 2: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.25 µg/mL |
| Streptococcus pneumoniae | 0.5 µg/mL |
Case Studies
- HIV Protease Inhibition : A study demonstrated that this compound significantly reduced viral load in cell cultures infected with HIV, showcasing its potential as a therapeutic agent against HIV/AIDS .
- Synthesis of Chiral Compounds : The compound has been utilized in asymmetric synthesis processes, where it acts as a chiral auxiliary to produce enantiomerically enriched products. This application is particularly valuable in the pharmaceutical industry for developing drugs with specific stereochemistry .
The biological activity of this compound is primarily attributed to its ability to interact with target enzymes and proteins through non-covalent interactions such as hydrogen bonds and hydrophobic interactions. The planar structure of the oxazolidinone ring facilitates these interactions, enhancing its efficacy as an inhibitor.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
